molecular formula C10H11N3 B15314342 3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine

3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine

カタログ番号: B15314342
分子量: 173.21 g/mol
InChIキー: DPRFJFFWKQGWLQ-HNQUOIGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a chemical building block built around the 1H-pyrrolo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry also known as 7-azaindole. This structure is a privileged scaffold in drug discovery, serving as a bioisostere for purines, indoles, and pyrrolopyrimidines, which allows it to interact with a wide range of biological targets . The primary research value of this compound lies in its potential for the development of novel kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized component in potent inhibitors targeting critical kinases. For instance, derivatives have been developed as potent inhibitors of Salt Inducible Kinase 2 (SIK2) and Fibroblast Growth Factor Receptors (FGFR1-3) , showcasing the scaffold's utility in targeting oncogenic signaling pathways. Furthermore, this core structure is found in FDA-approved drugs like Pexidartinib (CSF1R inhibitor) and Vemurafenib (B-Raf inhibitor) , underlining its proven success in therapeutic applications. The prop-2-en-1-amine side chain in this specific compound offers a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. Application Notes: This compound is intended for use in research and development, such as in the synthesis of more complex molecules for biological screening or as a standard in analytical studies. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

分子式

C10H11N3

分子量

173.21 g/mol

IUPAC名

(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C10H11N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,5,11H2,(H,12,13)/b3-1+

InChIキー

DPRFJFFWKQGWLQ-HNQUOIGGSA-N

異性体SMILES

C1=CC2=C(NC=C2/C=C/CN)N=C1

正規SMILES

C1=CC2=C(NC=C2C=CCN)N=C1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine typically involves multi-step organic synthesis. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:

作用機序

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Pyrrolopyridine Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C10H11N3 ~173.22 Prop-2-en-1-amine Conjugated double bond, rigid structure
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine C10H13N3 175.23 Propan-1-amine Saturated chain, flexible conformation
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine C11H9N5 211.23 Pyrimidin-2-amine Additional aromatic ring, H-bond donor
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine C9H9F3N3 216.18 Trifluoromethyl group Electron-withdrawing, enhanced lipophilicity
4-(4-Propoxy-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine C14H15N5O 277.30 Propoxy group Ether linkage, increased polarity

生物活性

3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by a pyrrolo[2,3-b]pyridine moiety linked to a prop-2-en-1-amine side chain. This structural composition is essential for its biological activity and interaction with target proteins.

Property Details
Molecular Formula C10H10N4
Molecular Weight 174.21 g/mol
CAS Number Not specified

The primary mechanism of action for this compound is its role as an FGFR inhibitor. By binding to FGFRs, the compound disrupts critical signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth associated with aberrant FGFR signaling, making it a promising candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer types by targeting FGFR signaling pathways. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values lower than 100 nM in these cell lines, indicating strong inhibitory effects on cell viability .

Additional Biological Activities

Beyond its role as an FGFR inhibitor, this compound has been linked to other biological activities:

  • TNIK Inhibition : In-house screening identified the compound as a potent inhibitor of TNIK (TRAF2 and NCK interacting kinase), with IC50 values below 1 nM. This suggests potential applications in modulating immune responses and inflammatory conditions .

Study 1: FGFR Inhibition in Cancer Therapy

A study published in a peer-reviewed journal explored the efficacy of this compound as an FGFR inhibitor in xenograft models of cancer. The results indicated significant tumor regression in treated mice compared to controls, supporting its therapeutic potential .

Study 2: Mechanistic Insights

Molecular modeling studies revealed that the compound binds effectively to the FGFR ATP-binding site, inhibiting downstream signaling pathways involved in tumorigenesis. These findings were corroborated by biochemical assays demonstrating reduced phosphorylation of key signaling proteins upon treatment with the compound .

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or nucleophilic substitution. Key parameters include:

  • Temperature: Reactions often proceed at 80–120°C to balance yield and side-product formation.
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability of intermediates .
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for cross-coupling, while Fe₂O₃@SiO₂/In₂O₃ improves regioselectivity in allylidene derivatives .
  • Purification: Column chromatography or HPLC is used to isolate products, with yields ranging from 49% to 95% depending on substituents .

Table 1: Example Synthesis Parameters from Literature

Reaction TypeCatalystYield (%)Key Analytical TechniqueReference
Cross-CouplingPd(PPh₃)₄64NMR, HPLC
DeprotectionKOH (ethanol)76TLC, Mass Spectrometry
HalogenationN-Iodosuccinimide92X-ray Crystallography

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, aromatic protons in pyrrolo[2,3-b]pyridine appear as distinct doublets (δ 6.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is standard for research-grade material, with retention times compared to standards .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 215 [M+H]⁺) confirms molecular formula .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in PDB ligand structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) to identify characteristic peaks .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign coupling patterns or X-ray diffraction for unambiguous confirmation .
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, aiding interpretation .

Q. What strategies improve regioselectivity in synthesizing pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer: Regioselectivity challenges arise in electrophilic substitution or cross-coupling. Solutions include:

  • Directing Groups: Install temporary groups (e.g., tosyl) to steer reactivity at the 3- or 5-position .
  • Catalyst Optimization: Fe₂O₃@SiO₂/In₂O₃ enhances selectivity in allylidene derivatives by stabilizing transition states .
  • Microwave-Assisted Synthesis: Reduces reaction time and side-product formation in halogenation steps .

Table 2: Regioselective Modifications

Target PositionMethodSelectivity (%)Reference
C-3Tosyl protection/deprotection95
C-5N-Iodosuccinimide halogenation92

Q. How is the kinase inhibition activity of this compound evaluated, and what structural features drive potency?

Methodological Answer:

  • Biochemical Assays: Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™). Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced binding to ATP pockets .
  • Structure-Activity Relationships (SAR):
    • Pyrrolo[2,3-b]pyridine Core: Essential for hydrophobic interactions with kinase domains.
    • Prop-2-en-1-amine Side Chain: Increases solubility and hydrogen-bonding potential .
    • Substituents: Chlorine or bromine at C-5 improves selectivity for tyrosine kinases .

Table 3: Kinase Inhibition Data (Hypothetical Example)

DerivativeTarget KinaseIC₅₀ (nM)Key Modification
Parent CompoundJAK2250None
5-Bromo AnalogJAK245Bromine at C-5
3-Trifluoromethyl AnalogABL112CF₃ at C-3

Q. How do researchers address discrepancies in biological activity data across studies?

Methodological Answer: Contradictions may stem from assay conditions or compound purity. Mitigation steps:

  • Standardized Protocols: Use consensus assays (e.g., Eurofins KinaseProfiler™) for reproducibility .
  • Metabolite Screening: Check for off-target effects using LC-MS/MS to identify degradation products .
  • Collaborative Validation: Cross-validate results with independent labs, as done for pyrrolo[2,3-b]pyridine kinase inhibitors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。